molecular formula C19H17N5O3 B11154164 N-(2-methoxybenzyl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide

N-(2-methoxybenzyl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide

Cat. No.: B11154164
M. Wt: 363.4 g/mol
InChI Key: MXYSUCWLUWIAGM-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H17N5O3 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-methoxybenzyl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure includes a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, which has been associated with various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

N 2 methoxybenzyl 2 6 oxopyrazolo 1 5 a pyrido 3 4 e pyrimidin 7 6H yl acetamide\text{N 2 methoxybenzyl 2 6 oxopyrazolo 1 5 a pyrido 3 4 e pyrimidin 7 6H yl acetamide}

This structure features a methoxybenzyl group and a complex fused ring system that contributes to its biological properties.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown IC50 values in the low micromolar range against solid tumor cell lines, indicating their potential as anticancer agents .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)
Compound AHCT 1163.7
Compound BMCF-71.2
Compound CHEK 2935.3

The mechanism of action for compounds in this class often involves the inhibition of specific molecular targets such as enzymes or receptors. For example, some pyrazolo[1,5-a]pyrimidines act as partial agonists at cannabinoid receptors (CB2), influencing pathways related to inflammation and pain .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been studied for its anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α . This suggests a potential use in treating inflammatory disorders.

Antimicrobial Activity

Some derivatives have also shown antimicrobial activity against various pathogens. For example, certain compounds exhibited selective antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .

Study on Antiproliferative Effects

In a study evaluating the antiproliferative effects of pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines, it was found that specific modifications on the chemical structure significantly enhanced their efficacy. The study reported that compounds with hydroxyl and methoxy substitutions displayed improved activity against MCF-7 cells compared to those without such modifications .

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of these compounds. Preliminary results indicate that certain derivatives can reduce tumor growth in animal models while exhibiting minimal toxicity . This highlights their promise as candidates for further development in cancer therapies.

Scientific Research Applications

Antimicrobial Properties

Recent studies indicate that compounds similar to N-(2-methoxybenzyl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide exhibit significant antimicrobial properties. For instance:

Anticancer Activity

The pyrazolo-pyrido-pyrimidine derivatives are also noted for their anticancer effects. Research highlights include:

  • Mechanism of Action : These compounds may inhibit key enzymes involved in tumor growth and cell division. Docking studies have demonstrated that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes .

Antitubercular Activity Assessment

A study evaluated various substituted pyrazolo-pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds structurally similar to this compound. The study highlighted the potential for developing new antitubercular agents based on this scaffold .

Cytotoxicity Profile

In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development of this compound as a therapeutic agent .

Synthesis and Methodology

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Pyrazolo-Pyrido-Pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : Subsequent steps involve acylation reactions to introduce the acetamide group and methoxybenzyl substituents.

Properties

Molecular Formula

C19H17N5O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide

InChI

InChI=1S/C19H17N5O3/c1-27-16-5-3-2-4-13(16)10-21-18(25)12-23-9-7-15-14(19(23)26)11-20-17-6-8-22-24(15)17/h2-9,11H,10,12H2,1H3,(H,21,25)

InChI Key

MXYSUCWLUWIAGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C=CC3=C(C2=O)C=NC4=CC=NN34

Origin of Product

United States

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